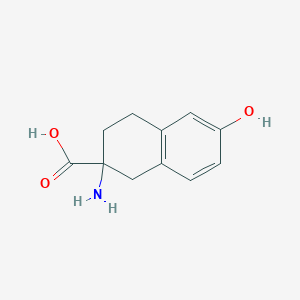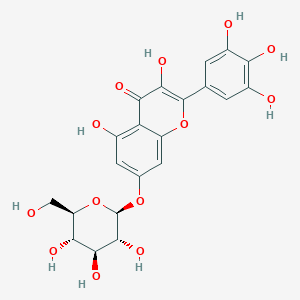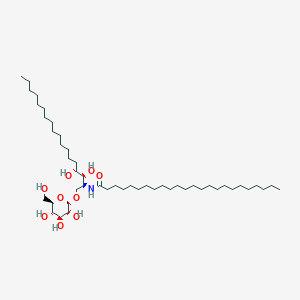![molecular formula C25H32N2O6 B1253282 (2S)-2-[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-3-methylbutanoic acid [2-oxo-2-(4-propan-2-ylanilino)ethyl] ester](/img/structure/B1253282.png)
(2S)-2-[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-3-methylbutanoic acid [2-oxo-2-(4-propan-2-ylanilino)ethyl] ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-3-methylbutanoic acid [2-oxo-2-(4-propan-2-ylanilino)ethyl] ester is a depsipeptide.
Scientific Research Applications
Synthesis and Derivatives
- A study by Brinkmann et al. (2000) discusses the synthesis of γ,γ-dimethyl and γ,γ-diphenyl substituted α- and β-amino-butyrolactones using l-aspartic acid as a chiral building block, which is relevant to the chemical structure of the compound (Brinkmann et al., 2000).
Chemical Properties and Reactions
- Kucherenko et al. (2008) explore the condensation of o-cyanomethylbenzoic acids with esters of amino-thiophene carboxylic acids, yielding compounds with structural similarities to the compound in focus (Kucherenko et al., 2008).
- Andruszkiewicz et al. (1990) synthesized (R)- and (S)-4-Amino-3-methylbutanoic acids, which are structurally related to the compound being studied (Andruszkiewicz et al., 1990).
Application in Synthesis of Other Compounds
- Nesterkina et al. (2022) report the synthesis of an ester based on l-menthol and phenibut, which includes structural elements similar to the compound (Nesterkina et al., 2022).
- Chantreux et al. (1984) describe the use of a 2-(diphenylphosphino)ethyl group for carboxyl-protection in peptide chemistry, which is relevant to the chemical manipulation of compounds like the one being studied (Chantreux et al., 1984).
Chemical Analysis and Characterization
- Warnke and Trojanowska (1993) conducted a study on 1H NMR spectra of 2-aminooxypropanoic acid and its derivatives, which can be informative for the analysis of similar compounds (Warnke & Trojanowska, 1993).
Biosynthesis and Natural Analogs
- Rowan et al. (1996) investigated the biosynthesis of 2-methylbutanoate esters in apples, providing insights into the natural occurrence and synthesis of similar ester compounds (Rowan et al., 1996).
Miscellaneous Studies
- Parr and Reiss (1984) prepared N-substituted enaminones from 3-aminobutenoic acids, which are structurally related to the compound of interest (Parr & Reiss, 1984).
- Kowalski et al. (2009) synthesized complexes involving 4-oxo-4-(2,5-dimethylazaferrocen-1′-yl)butanoic acid, demonstrating the potential for complexation and coordination chemistry involving similar compounds (Kowalski et al., 2009).
properties
Product Name |
(2S)-2-[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-3-methylbutanoic acid [2-oxo-2-(4-propan-2-ylanilino)ethyl] ester |
|---|---|
Molecular Formula |
C25H32N2O6 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
[2-oxo-2-(4-propan-2-ylanilino)ethyl] (2S)-2-[(3,5-dimethoxybenzoyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C25H32N2O6/c1-15(2)17-7-9-19(10-8-17)26-22(28)14-33-25(30)23(16(3)4)27-24(29)18-11-20(31-5)13-21(12-18)32-6/h7-13,15-16,23H,14H2,1-6H3,(H,26,28)(H,27,29)/t23-/m0/s1 |
InChI Key |
NEZVXQGPXYPDSG-QHCPKHFHSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)COC(=O)[C@H](C(C)C)NC(=O)C2=CC(=CC(=C2)OC)OC |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)COC(=O)C(C(C)C)NC(=O)C2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Bromo-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B1253200.png)
![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(sulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1253203.png)
![N-[[(1R,2S,3S,4R)-2,3-bis(2-amino-1H-imidazol-5-yl)-4-[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]cyclobutyl]methyl]-4,5-dibromo-1H-pyrrole-2-carboxamide](/img/structure/B1253205.png)
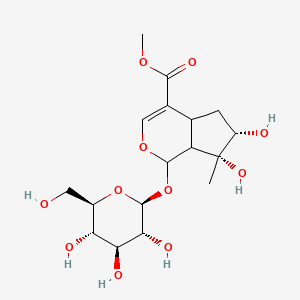
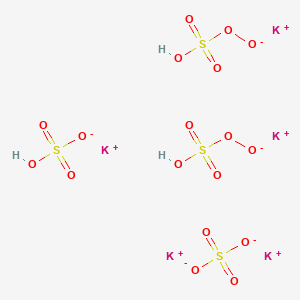
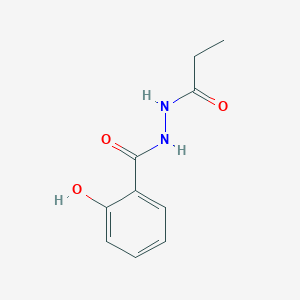
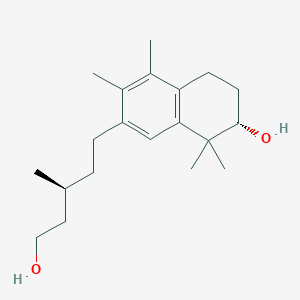
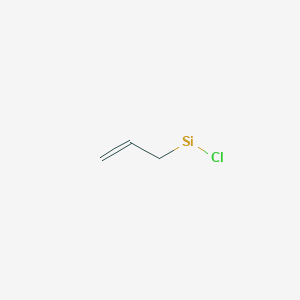
![1,2-di-[(9Z)-hexadecenoyl]glycerol](/img/structure/B1253215.png)
![6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1253216.png)
![(2S,3R,4E)-3-hydroxy-2-(tetracosanoylamino)octadec-4-en-1-yl 2-acetamido-2-deoxy-beta-D-galactopyranosyl-(1->4)-[5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulopyranonosyl-(2->3)]-beta-D-galactopyranosyl-(1->4)-beta-D-glucopyranoside](/img/structure/B1253217.png)
